2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features both ethoxy and trifluoromethoxy groups
Preparation Methods
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the phenoxy intermediate, which is then reacted with an acetamide derivative under specific conditions to introduce the trifluoromethoxy group. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications.
Phenoxy derivatives: Compounds with phenoxy groups that exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of ethoxy, formyl, and trifluoromethoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO5/c1-2-25-16-9-12(10-23)3-8-15(16)26-11-17(24)22-13-4-6-14(7-5-13)27-18(19,20)21/h3-10H,2,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKICLOGEVFQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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